Cas no 86101-48-6 (2,2-dimethylpent-4-ynoic acid)
2,2-dimethylpent-4-ynoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethyl-4-Pentynoic acid
- 2,2-dimethylpent-4-ynoic acid
- 2,2-Dimethyl-4-pentynoic acid (ACI)
- F8881-1591
- CS-0158547
- AKOS006380134
- 2,2-dimethylpent-4-ynoicacid
- D95067
- EN300-125027
- SCHEMBL3047206
- DA-27484
- 86101-48-6
-
- MDL: MFCD19228208
- Inchi: 1S/C7H10O2/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H,8,9)
- InChI Key: PAIIPYZZHKTSKK-UHFFFAOYSA-N
- SMILES: O=C(C(CC#C)(C)C)O
Computed Properties
- Exact Mass: 126.068079557g/mol
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 37.3Ų
2,2-dimethylpent-4-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D502788-10mg |
2,2-dimethylpent-4-ynoic acid |
86101-48-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D502788-50mg |
2,2-dimethylpent-4-ynoic acid |
86101-48-6 | 50mg |
$ 250.00 | 2022-06-05 | ||
| TRC | D502788-100mg |
2,2-dimethylpent-4-ynoic acid |
86101-48-6 | 100mg |
$ 365.00 | 2022-06-05 | ||
| Chemenu | CM543077-100mg |
2,2-Dimethylpent-4-ynoic acid |
86101-48-6 | 95%+ | 100mg |
$174 | 2023-02-01 | |
| Chemenu | CM543077-250mg |
2,2-Dimethylpent-4-ynoic acid |
86101-48-6 | 95%+ | 250mg |
$278 | 2023-02-01 | |
| Chemenu | CM543077-1g |
2,2-Dimethylpent-4-ynoic acid |
86101-48-6 | 95%+ | 1g |
$750 | 2023-02-01 | |
| eNovation Chemicals LLC | Y1014572-100mg |
2,2-dimethyl-4-Pentynoic acid |
86101-48-6 | 95% | 100mg |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1014572-250mg |
2,2-dimethyl-4-Pentynoic acid |
86101-48-6 | 95% | 250mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1014572-1g |
2,2-dimethyl-4-Pentynoic acid |
86101-48-6 | 95% | 1g |
$370 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ828-200mg |
2,2-dimethylpent-4-ynoic acid |
86101-48-6 | 95% | 200mg |
1952.0CNY | 2021-07-14 |
2,2-dimethylpent-4-ynoic acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrogen ion Solvents: Water ; pH 3
Production Method 3
1.2 Reagents: Hydrogen ion ; pH 3, rt
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Production Method 5
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.3 Reagents: Lithium hydroxide Solvents: Methanol ; overnight, rt
1.4 Reagents: Water ; pH 2, rt
Production Method 6
1.2 Solvents: Tetrahydrofuran ; 3 min, -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 - 4 h, 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Production Method 7
1.2 Solvents: Toluene , Tetrahydrofuran ; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Production Method 8
2.1 Reagents: Silver fluoride Solvents: Methanol ; 3.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Production Method 9
2.1 Reagents: Silver fluoride Solvents: Methanol ; 3.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Production Method 10
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
Production Method 11
1.2 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → rt; 24 h, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Production Method 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Production Method 14
1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 23 °C
Production Method 15
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Production Method 17
1.2 -50 °C; -50 °C → rt; 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Production Method 18
1.2 Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.3 Reagents: Water
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 2 h, 80 °C
Production Method 19
2.1 -
Production Method 20
2.1 Reagents: Silver fluoride Solvents: Methanol ; 3.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Production Method 21
2.1 Reagents: Silver fluoride Solvents: Methanol ; 3.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
2,2-dimethylpent-4-ynoic acid Raw materials
- 2,2-dimethylpropanoic acid
- Propargyl chloride
- methyl 2,2-dimethylpent-4-ynoate
- Cesium 2,2-Dimethylpropanoate
- (2-Bromoethynyl)tris(propan-2-yl)silane
- 2-Methylpropanoic acid
- 3-bromoprop-1-yne
- Methyl isobutyrate
- Sodium 2,2-Dimethylpropanoate
- ethyl 2,2-dimethylpent-4-ynoate
2,2-dimethylpent-4-ynoic acid Preparation Products
2,2-dimethylpent-4-ynoic acid Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2,2-dimethylpent-4-ynoic acid
Introduction to 2,2-Dimethylpent-4-Ynoic Acid (CAS No. 86101-48-6)
2,2-Dimethylpent-4-yonoic acid, also known by its CAS number CAS No. 86101-48-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of pentynoic acid, characterized by its unique structure that includes a terminal alkyne group and two methyl substituents on the second carbon atom. The combination of these structural features makes it a versatile molecule with potential applications in drug discovery, polymer synthesis, and advanced materials development.
The synthesis of 2,2-dimethylpent-4-yonoic acid has been explored through various methodologies, including catalytic hydrogenation and alkyne metathesis. Recent studies have focused on optimizing these processes to enhance yield and purity, which are critical for its use in high-performance applications. For instance, researchers have reported the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high efficiency. These advancements underscore the importance of synthesis optimization in making this compound more accessible for industrial and academic research.
In terms of physical properties, 2,2-dimethylpent-4-yonoic acid exhibits a melting point of approximately -30°C and a boiling point around 95°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-based reactions. The compound's reactivity is primarily driven by its terminal alkyne group, which can undergo nucleophilic addition and cycloaddition reactions under specific conditions. These properties have been leveraged in the development of novel materials with tailored functionalities.
The application of 2,2-dimethylpent-4-yonoic acid in drug discovery has gained traction due to its potential as a building block for bioactive molecules. Recent studies have demonstrated its ability to serve as a precursor for the synthesis of antiviral agents and anticancer drugs. For example, researchers have utilized this compound to construct peptidomimetic structures that exhibit potent inhibitory activity against viral proteases. Such findings highlight the importance of biological applications in driving research on this compound.
In the realm of materials science, 2,2-dimethylpent-4-yonoic acid has been employed as a monomer in the synthesis of polyalkynes and other advanced polymers. These materials exhibit exceptional thermal stability and mechanical strength, making them ideal candidates for high-performance applications such as aerospace components and electronic devices. Recent advancements in polymerization techniques have further expanded the potential uses of this compound in creating next-generation materials.
The environmental impact of CAS No. 86101-48-6 has also been a topic of interest among researchers. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term effects on ecosystems and human health. This underscores the importance of conducting comprehensive environmental assessments for compounds like 2,2-dimethylpent-4-yonoic acid.
In conclusion, 2,2-dimethylpent-4-yonoic acid, with its unique structure and versatile properties, continues to be a focal point in both academic and industrial research. Its applications span across drug discovery, polymer synthesis, and materials science, making it a valuable compound for advancing technological innovations. As research progresses, new insights into its synthesis methods and biological applications are expected to further enhance its utility across various industries.
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